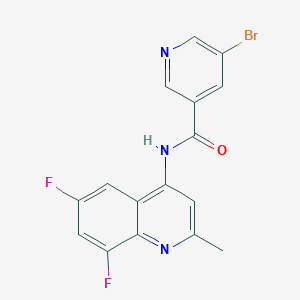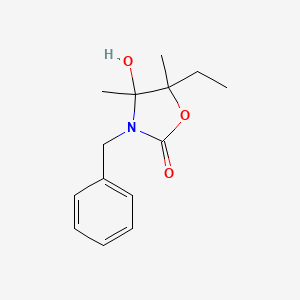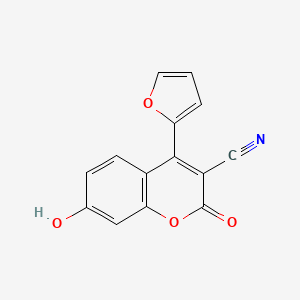![molecular formula C17H11N3O2 B11047116 1-{[(11E)-11H-indeno[1,2-b]quinoxalin-11-ylideneamino]oxy}ethanone](/img/structure/B11047116.png)
1-{[(11E)-11H-indeno[1,2-b]quinoxalin-11-ylideneamino]oxy}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11E)-11H-INDENO[1,2-B]QUINOXALIN-11-ONE O-ACETYLOXIME is a complex organic compound that belongs to the class of nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11E)-11H-INDENO[1,2-B]QUINOXALIN-11-ONE O-ACETYLOXIME typically involves the condensation of indeno[1,2-b]quinoxalin-11-one with hydroxylamine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction. The process can be summarized as follows:
Condensation Reaction: Indeno[1,2-b]quinoxalin-11-one reacts with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding oxime.
Acetylation: The oxime is then acetylated using acetic anhydride in the presence of a catalyst (e.g., pyridine) to yield (11E)-11H-INDENO[1,2-B]QUINOXALIN-11-ONE O-ACETYLOXIME.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(11E)-11H-INDENO[1,2-B]QUINOXALIN-11-ONE O-ACETYLOXIME undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(11E)-11H-INDENO[1,2-B]QUINOXALIN-11-ONE O-ACETYLOXIME has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and antiviral agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of organic semiconductors, dyes, and fluorescent materials.
Industrial Chemistry: The compound is utilized in the synthesis of various organic intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of (11E)-11H-INDENO[1,2-B]QUINOXALIN-11-ONE O-ACETYLOXIME involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
11H-Indeno[1,2-b]quinoxalin-11-one 2-(4-ethylbenzylidene)hydrazone: A derivative with potential pharmaceutical applications.
Quinoxalin-2(1H)-one derivatives: Known for their diverse biological activities and chemical properties.
Uniqueness
(11E)-11H-INDENO[1,2-B]QUINOXALIN-11-ONE O-ACETYLOXIME stands out due to its unique structural features and the presence of the oxime functional group, which imparts distinct reactivity and biological activity compared to other quinoxaline derivatives.
Conclusion
(11E)-11H-INDENO[1,2-B]QUINOXALIN-11-ONE O-ACETYLOXIME is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study in medicinal chemistry, materials science, and industrial chemistry.
Properties
Molecular Formula |
C17H11N3O2 |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
[(E)-indeno[1,2-b]quinoxalin-11-ylideneamino] acetate |
InChI |
InChI=1S/C17H11N3O2/c1-10(21)22-20-16-12-7-3-2-6-11(12)15-17(16)19-14-9-5-4-8-13(14)18-15/h2-9H,1H3/b20-16+ |
InChI Key |
SRVXFZMTOKXBPO-CAPFRKAQSA-N |
Isomeric SMILES |
CC(=O)O/N=C/1\C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |
Canonical SMILES |
CC(=O)ON=C1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-diamino-5-(2-chlorophenyl)-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11047040.png)
![(5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazol-1-yl)acetic acid](/img/structure/B11047041.png)
![2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11047049.png)
![3-(2,3-Dichlorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047052.png)
![2-iodo-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11047053.png)
![N,N-Dimethyl-4-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine](/img/structure/B11047061.png)

![5-[6-(4-Chlorophenyl)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11047076.png)

![N-(2-hydroxy-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide](/img/structure/B11047110.png)
![ethyl N-[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetyl]glycinate](/img/structure/B11047111.png)

![4-Amino-1-(3,4-dimethylphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11047120.png)
